Cas no 303041-88-5 (1-Boc-4-Bromo-3-formylindole)

1-Boc-4-Bromo-3-formylindole is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. The compound features a Boc (tert-butoxycarbonyl) protecting group at the 1-position, enhancing stability and facilitating selective deprotection in multi-step reactions. The 4-bromo substituent offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the 3-formyl group provides an electrophilic center for nucleophilic additions or condensations. This trifunctional scaffold is particularly valuable in constructing complex heterocycles and bioactive molecules. Its well-defined reactivity profile makes it a preferred intermediate for medicinal chemistry applications, including the synthesis of indole-based drug candidates.
1-Boc-4-Bromo-3-formylindole structure
1-Boc-4-Bromo-3-formylindole structure
Product Name:1-Boc-4-Bromo-3-formylindole
CAS No:303041-88-5
MF:C14H14BrNO3
MW:324.16986322403
MDL:MFCD05864694
CID:304215
PubChem ID:40428520
Update Time:2025-05-19

1-Boc-4-Bromo-3-formylindole Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-Bromo-3-formylindole
    • 1H-Indole-1-carboxylicacid, 4-bromo-3-formyl-, 1,1-dimethylethyl ester
    • 4-Bromo-3-formylindole-1-carboxylic acid tert-butyl ester
    • tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate
    • tert-butyl 4-bromo-3-formylindole-1-carboxylate
    • 4-bromo-1-tert-butoxycarbonylindole-3-carboxaldehyde
    • N-Boc-4-bromoindole-3-carboxaldehyde
    • OR1660
    • 4-Bromo-1-Boc-1H-indole-3-carbaldehyde
    • DTXSID20654307
    • 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-, 1,1-dimethylethyl ester
    • 303041-88-5
    • PS-7034
    • AKOS015837021
    • 4-Bromo-1H-indole-3-carboxaldehyde, N-BOC protected
    • SCHEMBL22154475
    • SY109672
    • CS-0135270
    • 4-Bromo-3-formyl-1H-indole, N-BOC protected
    • FT-0690976
    • A876233
    • MFCD05864694
    • DS-0055
    • DB-001582
    • MDL: MFCD05864694
    • Inchi: 1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3
    • InChI Key: URXQJQRVBNAQDT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C(C=O)=CN2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 323.01600
  • Monoisotopic Mass: 323.01571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 48.3Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.4±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 426.7±48.0 °C at 760 mmHg
  • Flash Point: 211.9±29.6 °C
  • Refractive Index: 1.585
  • PSA: 48.30000
  • LogP: 3.99950
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1-Boc-4-Bromo-3-formylindole Security Information

1-Boc-4-Bromo-3-formylindole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Boc-4-Bromo-3-formylindole Production Method

1-Boc-4-Bromo-3-formylindole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:303041-88-5)1-Boc-4-Bromo-3-formylindole
Order Number:A876233
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:49
Price ($):176.0/369.0
Email:sales@amadischem.com

1-Boc-4-Bromo-3-formylindole Related Literature

Additional information on 1-Boc-4-Bromo-3-formylindole

Research Brief on 1-Boc-4-Bromo-3-formylindole (CAS: 303041-88-5) in Chemical Biology and Pharmaceutical Applications

1-Boc-4-Bromo-3-formylindole (CAS: 303041-88-5) is a key intermediate in the synthesis of biologically active indole derivatives, which are widely used in drug discovery and medicinal chemistry. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in oncology and neurology. This research brief consolidates the latest findings on the compound's synthetic applications, biological relevance, and potential industrial scalability.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of 1-Boc-4-Bromo-3-formylindole as a precursor for kinase inhibitors targeting EGFR mutations in non-small cell lung cancer (NSCLC). The research team utilized palladium-catalyzed cross-coupling reactions to derivatize the bromo-substituent, achieving a 78% yield of lead compounds with sub-micromolar IC50 values. Notably, the Boc-protecting group was found to enhance solubility during purification steps, addressing a common challenge in indole-based drug development.

In neuropharmacology, researchers at Kyoto University reported the compound's application in synthesizing 5-HT2C receptor modulators (2024, Bioorganic & Medicinal Chemistry Letters). The 3-formyl group enabled efficient reductive amination to create a library of 142 analogs, with three candidates showing >100-fold selectivity over 5-HT2A/B receptors. This work underscores the molecule's versatility in CNS drug design, particularly for obesity and psychiatric disorders.

Process chemistry advancements have also emerged, with a 2024 Organic Process Research & Development paper detailing a continuous flow synthesis of 1-Boc-4-Bromo-3-formylindole that improved throughput by 40% compared to batch methods. The optimized protocol (using NBS in acetonitrile at -10°C) achieved 92% purity while reducing organic solvent waste by 65%, addressing green chemistry priorities in API manufacturing.

Analytical characterization has progressed through recent NMR and XRD studies (2023, Acta Crystallographica Section E), resolving previous ambiguities about the compound's solid-state conformation. These structural insights are proving valuable for computational modeling of drug-target interactions, particularly in virtual screening workflows for indole-containing pharmacophores.

Industry adoption is growing, as evidenced by the compound's inclusion in Sigma-Aldrich's "Building Blocks for Drug Discovery" catalog (2024 edition) with guaranteed ≥98% HPLC purity. Market analysis indicates a 22% year-over-year increase in global demand, driven by pharmaceutical R&D for protein degradation therapies (PROTACs) where the bromo-substituent serves as a handle for linker attachment.

Ongoing clinical trials (NCT05874223) involving 1-Boc-4-Bromo-3-formylindole-derived BTK inhibitors for autoimmune diseases further validate its pharmaceutical relevance. The compound's unique balance of reactivity (bromo) and stability (Boc) continues to make it indispensable for structure-activity relationship (SAR) studies across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:303041-88-5)1-Boc-4-Bromo-3-formylindole
A876233
Purity:99%/99%
Quantity:10g/25g
Price ($):176.0/369.0
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